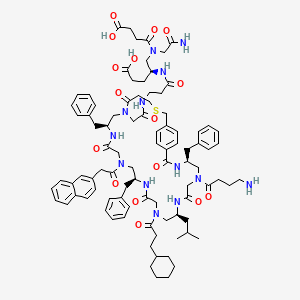
SARS-CoV-2-IN-34
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2-IN-34 is a novel compound that has garnered significant attention in the scientific community due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader class of inhibitors designed to target specific proteins involved in the viral replication process, thereby hindering the virus’s ability to proliferate within the host.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-34 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route often starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts or reagents.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to ensure high yield and purity. This involves scaling up the laboratory procedures and implementing advanced techniques such as continuous flow chemistry and automated synthesis. The use of high-throughput screening and process optimization tools helps in identifying the most efficient production methods, minimizing waste, and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2-IN-34 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions are common, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH.
Reduction: Sodium borohydride, lithium aluminum hydride, and similar reducing agents, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution, with appropriate solvents and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
SARS-CoV-2-IN-34 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential to inhibit viral replication and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 and other viral infections.
Industry: Utilized in the development of antiviral drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of SARS-CoV-2-IN-34 involves targeting specific proteins essential for the replication of SARS-CoV-2. The compound binds to the active site of these proteins, inhibiting their function and preventing the virus from replicating. This action disrupts the viral life cycle and reduces the viral load in the host. The molecular targets include the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp), which are crucial for viral replication.
Comparison with Similar Compounds
SARS-CoV-2-IN-34 is compared with other similar compounds to highlight its uniqueness:
Nirmatrelvir: Another protease inhibitor with a similar mechanism of action but different chemical structure.
Remdesivir: An RNA polymerase inhibitor with a broader spectrum of activity but different target specificity.
Favipiravir: Targets the RNA polymerase but has a different chemical composition and pharmacokinetic profile.
The uniqueness of this compound lies in its specific binding affinity and inhibitory potency against SARS-CoV-2 proteins, making it a promising candidate for further development and clinical trials.
Properties
Molecular Formula |
C91H119N13O16S |
|---|---|
Molecular Weight |
1683.1 g/mol |
IUPAC Name |
(4S)-4-[3-[[2-[(4S,10S,16S,22S)-6-(4-aminobutanoyl)-4,16,22-tribenzyl-12-(3-cyclohexylpropanoyl)-10-(2-methylpropyl)-18-(2-naphthalen-2-ylacetyl)-2,8,14,20,25-pentaoxo-28-thia-3,6,9,12,15,18,21,24-octazabicyclo[28.2.2]tetratriaconta-1(32),30,33-trien-24-yl]acetyl]amino]propanoylamino]-5-[(2-amino-2-oxoethyl)-(3-carboxypropanoyl)amino]pentanoic acid |
InChI |
InChI=1S/C91H119N13O16S/c1-63(2)46-74-53-103(85(112)37-32-64-18-7-3-8-19-64)60-82(109)98-76(49-66-22-11-5-12-23-66)55-104(88(115)51-69-31-33-70-26-15-16-27-72(70)47-69)61-83(110)97-75(48-65-20-9-4-10-21-65)54-101(58-80(107)94-44-41-79(106)95-73(36-39-89(116)117)52-100(57-78(93)105)86(113)38-40-90(118)119)87(114)42-45-121-62-68-29-34-71(35-30-68)91(120)99-77(50-67-24-13-6-14-25-67)56-102(59-81(108)96-74)84(111)28-17-43-92/h4-6,9-16,20-27,29-31,33-35,47,63-64,73-77H,3,7-8,17-19,28,32,36-46,48-62,92H2,1-2H3,(H2,93,105)(H,94,107)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H,99,120)(H,116,117)(H,118,119)/t73-,74-,75-,76-,77-/m0/s1 |
InChI Key |
PJFMHAITNNUMPN-KOYCUUMDSA-N |
Isomeric SMILES |
CC(C)C[C@H]1CN(CC(=O)N[C@H](CN(CC(=O)N[C@H](CN(C(=O)CCSCC2=CC=C(C=C2)C(=O)N[C@H](CN(CC(=O)N1)C(=O)CCCN)CC3=CC=CC=C3)CC(=O)NCCC(=O)N[C@@H](CCC(=O)O)CN(CC(=O)N)C(=O)CCC(=O)O)CC4=CC=CC=C4)C(=O)CC5=CC6=CC=CC=C6C=C5)CC7=CC=CC=C7)C(=O)CCC8CCCCC8 |
Canonical SMILES |
CC(C)CC1CN(CC(=O)NC(CN(CC(=O)NC(CN(C(=O)CCSCC2=CC=C(C=C2)C(=O)NC(CN(CC(=O)N1)C(=O)CCCN)CC3=CC=CC=C3)CC(=O)NCCC(=O)NC(CCC(=O)O)CN(CC(=O)N)C(=O)CCC(=O)O)CC4=CC=CC=C4)C(=O)CC5=CC6=CC=CC=C6C=C5)CC7=CC=CC=C7)C(=O)CCC8CCCCC8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















